

Initial assessment of Glycofurol for novel drug delivery systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycofurol

Cat. No.: B1198805

[Get Quote](#)

Glycofurol: A Technical Guide for Novel Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile and effective excipient increasingly utilized in the development of novel drug delivery systems. [1][2] Its primary role is as a solvent and penetration enhancer, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). [1][3][4] This technical guide provides an in-depth assessment of **Glycofurol**, consolidating its physicochemical properties, applications in various drug delivery platforms, and relevant experimental protocols to support researchers and formulation scientists.

Physicochemical Properties of Glycofurol

Glycofurol is a clear, colorless to pale yellow, viscous liquid. [2] It is a polymeric compound with a molecular weight typically ranging from 200 to 400 g/mol, depending on the grade. [2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |
|---------------------|--|------------|
| Synonyms | Tetrahydrofurfuryl alcohol polyethylene glycol ether, Tetraglycol | [2][5][6] |
| CAS Number | 31692-85-0 | [1][2] |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [2][7] |
| Solubility | Miscible with water, ethanol, and other polar solvents. Immiscible with arachis oil, isopropyl ether, and petroleum ether. | [2][6] |
| Density | 1.070-1.090 g/cm ³ at 20°C | [6] |
| Refractive Index | ~1.462 | [5] |
| Boiling Point | 80-100 °C for Glycofurol 75 | [6] |
| Flash Point | > 110.00 °C | [5] |
| Viscosity (dynamic) | 8-18 mPa·s at 20°C for Glycofurol 75 | [6] |

Applications in Novel Drug Delivery Systems

Glycofurol's favorable properties, including its high solvency for hydrophobic compounds and biocompatibility, make it a valuable component in a variety of advanced drug delivery systems. [1][3]

Parenteral Formulations

Glycofurol is widely used as a solvent in parenteral (intravenous and intramuscular) formulations, often at concentrations up to 50% v/v.[6][7] Its ability to dissolve poorly soluble drugs is crucial for developing injectable dosage forms.[3]

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, co-surfactants/co-solvents, and a drug that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8][9] **Glycofurol** can act as a co-surfactant or co-solvent in these systems, aiding in the solubilization of the drug and the formation of stable nanoemulsions, which can enhance the oral bioavailability of poorly water-soluble drugs.[8][10]

The development of a SNEDDS formulation typically involves screening of excipients for their ability to dissolve the drug and subsequent optimization of their concentrations to achieve desired properties like rapid emulsification and small droplet size.[11]

Nanoparticle Formulations

Glycofurol can be employed as a non-toxic solvent in the preparation of polymeric nanoparticles.[12] For instance, it can be used to dissolve both the polymer (e.g., PLGA) and a lipophilic drug to form an internal phase, which is then emulsified and processed to produce microspheres or nanoparticles.[12] This approach avoids the use of more toxic solvents, which is advantageous for biomedical applications.[12] Nanoparticle-based systems can be designed for controlled release and targeted drug delivery.[13]

In-Situ Gelling Systems

In-situ gelling systems are liquid formulations that transform into a gel at the site of administration in response to physiological stimuli such as temperature or pH.[14][15]

Glycofurol can serve as a vehicle in these systems, dissolving the drug and gelling agents.[16] These formulations can enhance the residence time of the drug at the application site, leading to prolonged drug release and improved therapeutic outcomes.[14][16] For example, **Glycofurol**-based gels have been investigated for the topical delivery of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[16]

Biocompatibility and Toxicity

Glycofurol is generally considered to have low toxicity and is well-tolerated in parenteral formulations.[7][17] However, like any excipient, its concentration must be carefully considered. Undiluted **Glycofurol** can cause irritation.[6][7] Studies in rats have shown that intracranial injections of **Glycofurol** are well-tolerated and cause only minor inflammatory responses, suggesting its potential for drug delivery to the brain.[17] Toxicological data from animal studies are summarized in Table 2.

| Route of Administration | Species | LD50/LDL ₀ | Reference |
|-------------------------|---------|-------------------------------|-----------|
| Intravenous | Mouse | LD50: 3500 mg/kg | [5] |
| Intraperitoneal | Mouse | LD50: 7800 mg/kg | [5] |
| Intravenous | Rat | LDL ₀ : 1000 mg/kg | [5] |

Experimental Protocols

Preparation of PLGA Microspheres using Glycofurol

This protocol describes a quasi-emulsion extraction method for preparing poly(lactic-co-glycolide) (PLGA) microspheres using **Glycofurol** as a non-toxic solvent.[12]

Methodology:

- Preparation of the Internal Phase: Dissolve 100 mg of PLGA and 20 mg of the lipophilic drug in **Glycofurol**.
- Emulsification: Emulsify the internal phase in 100 mL of an external phase (e.g., a suitable surfactant solution) by stirring with a three-blade propeller at 400 rpm for 8 hours at 40°C to form a quasi-emulsion.
- Precipitation: Slowly add 200 mL of distilled water to the system under continuous stirring at 400 rpm. This will cause the polymer to precipitate and form microspheres.
- Collection and Washing: Collect the microspheres by filtration and wash them with distilled water to remove residual **Glycofurol** and other impurities.
- Drying: Dry the microspheres, for example, by lyophilization.

Evaluation of Residual Glycofurol Content

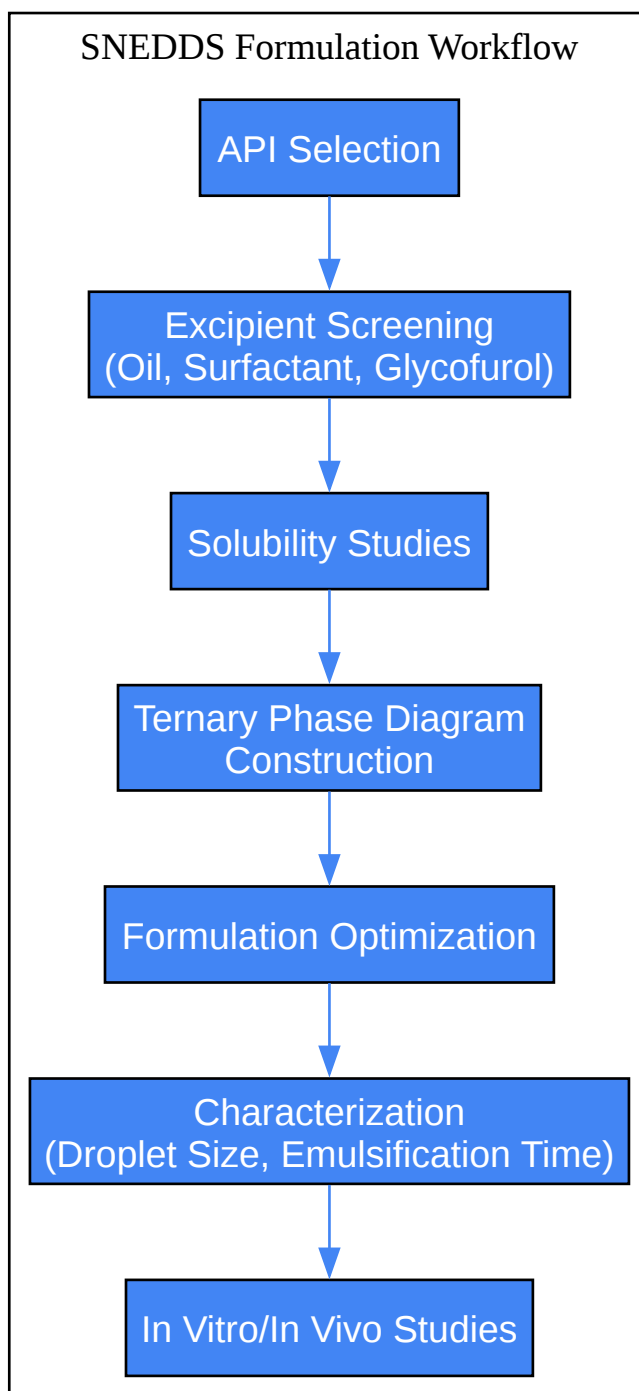
This protocol outlines a spectrophotometric method to determine the amount of residual **Glycofurol** in the prepared microspheres.[12]

Methodology:

- Sample Preparation: Dissolve 20 mg of the microspheres in 1 mL of acetone.
- Polymer Reprecipitation: Add 4 mL of distilled water to the solution to reprecipitate the polymer.
- Separation: Centrifuge the mixture at 6000 rpm for 30 minutes and collect the supernatant.
- Complexation: To the supernatant, add 4 mL of an ammonium cobalthiocyanate solution and 4 mL of methylene chloride.
- Extraction and Analysis: Centrifuge the mixture and collect the methylene chloride phase. Analyze the residual **Glycofurol** content by measuring the absorbance at 620 nm using a UV spectrophotometer.
- Quantification: Determine the concentration of **Glycofurol** using a pre-established calibration curve.

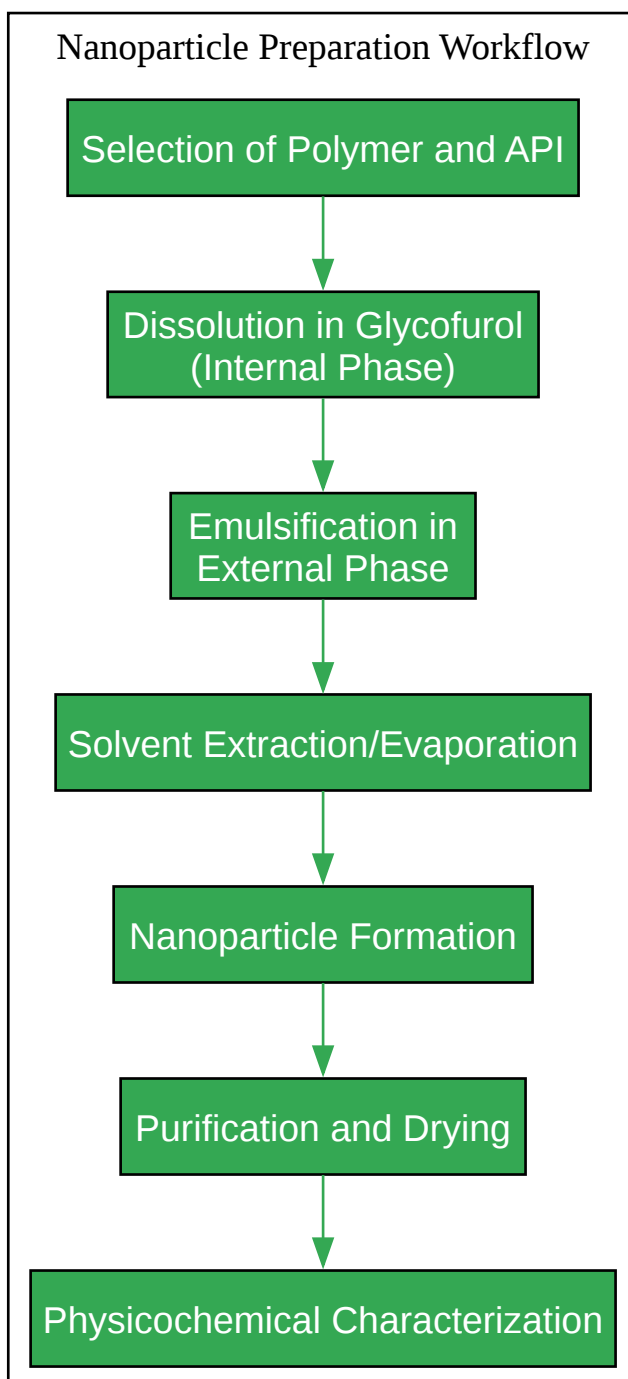
Visualizing Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships in the development of **Glycofurol**-based drug delivery systems.



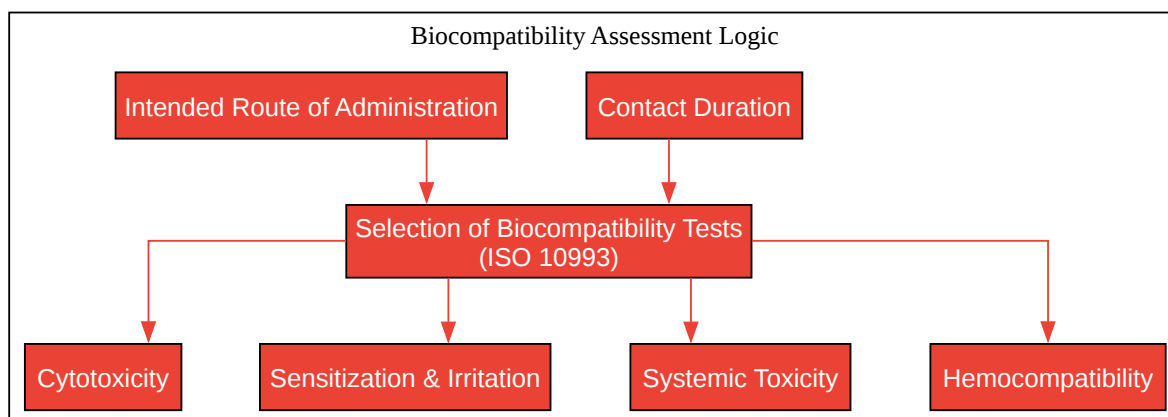
[Click to download full resolution via product page](#)

Caption: Workflow for developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) with **Glycofurol**.



[Click to download full resolution via product page](#)

Caption: General workflow for the preparation of polymeric nanoparticles using **Glycofurol** as a solvent.



[Click to download full resolution via product page](#)

Caption: Decision-making process for biocompatibility testing of a **Glycofurol**-containing formulation.

Conclusion

Glycofurol presents a compelling profile for formulators seeking to develop novel drug delivery systems for challenging APIs. Its strong solubilizing capacity, favorable safety profile, and versatility in various formulation types, including parenteral solutions, SNEDDS, nanoparticles, and in-situ gels, make it a valuable tool in modern drug development. This guide provides a foundational understanding of **Glycofurol**'s properties and applications, offering a starting point for its successful implementation in advanced drug delivery projects. Further research into its interactions with different APIs and polymers will continue to expand its utility in the pharmaceutical field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. shreejipharmainternational.com [shreejipharmainternational.com]
- 3. bocsci.com [bocsci.com]
- 4. nbinno.com [nbinno.com]
- 5. glycofurol [thegoodscentcompany.com]
- 6. phexcom.com [phexcom.com]
- 7. GLYCOFUROL | 31692-85-0 [chemicalbook.com]
- 8. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kinampark.com [kinampark.com]
- 13. scispace.com [scispace.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. In-situ gel: A smart carrier for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Glycofurol-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocompatibility study of glycofurol in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial assessment of Glycofurol for novel drug delivery systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198805#initial-assessment-of-glycofurol-for-novel-drug-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com